molecular formula C16H14FN5OS B5062513 N-(3-FLUORO-4-METHYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

N-(3-FLUORO-4-METHYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B5062513
M. Wt: 343.4 g/mol
InChI Key: UZZMLJRWSDHJFC-UHFFFAOYSA-N
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Description

N-(3-FLUORO-4-METHYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorinated phenyl group, a tetrazole ring, and a sulfanylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the fluorinated phenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include azides, fluorinated benzene derivatives, and thiol compounds. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-(3-FLUORO-4-METHYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-FLUORO-4-METHYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include acting as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl group and tetrazole ring can enhance binding affinity and specificity, while the sulfanylacetamide moiety may modulate the compound’s reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar compounds to N-(3-FLUORO-4-METHYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE include:

These compounds share structural similarities, such as the presence of fluorinated phenyl groups and heterocyclic rings. this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c1-11-7-8-12(9-14(11)17)18-15(23)10-24-16-19-20-21-22(16)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZMLJRWSDHJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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